Hel 13-5 Trifluoroacetate is a chemical compound that belongs to the class of trifluoroacetate salts. It is characterized by the presence of trifluoroacetate as its anionic component, which imparts unique properties to the compound. This compound is often studied for its potential applications in pharmaceuticals and biochemistry due to its interaction with biological systems.
Hel 13-5 Trifluoroacetate can be synthesized through various chemical methods, which include organic synthesis techniques commonly used in medicinal chemistry. The trifluoroacetate moiety is derived from trifluoroacetic acid, a widely used reagent in organic synthesis.
This compound is classified under organofluorine compounds due to the presence of fluorine atoms in its structure. It falls within the broader category of carboxylate salts, specifically those containing trifluoroacetate ions.
The synthesis of Hel 13-5 Trifluoroacetate typically involves the reaction of a suitable precursor compound with trifluoroacetic acid or its derivatives. Common methods include:
In one common synthesis route, the precursor compound is dissolved in a suitable solvent (such as dichloromethane) and treated with trifluoroacetic acid under controlled temperature conditions. The reaction is monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity of the product.
Hel 13-5 Trifluoroacetate has a molecular formula that reflects its composition, including carbon, hydrogen, nitrogen (if applicable), and fluorine atoms. The structure typically features:
The molecular weight and specific structural data can be derived from spectroscopic methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). For instance, mass spectrometry may reveal a molecular ion peak corresponding to the expected molecular weight of Hel 13-5 Trifluoroacetate.
Hel 13-5 Trifluoroacetate can participate in various chemical reactions typical for carboxylate salts. Notable reactions include:
The reactivity of Hel 13-5 Trifluoroacetate can be influenced by factors such as solvent choice, temperature, and concentration. For example, in nucleophilic substitution reactions, polar aprotic solvents often enhance nucleophilicity and reaction rates.
The mechanism of action for Hel 13-5 Trifluoroacetate primarily involves its interaction with biological molecules. The trifluoroacetate group can influence protein folding and stability due to its unique electronic properties.
Studies have shown that compounds containing trifluoroacetate moieties can modulate enzyme activity and protein interactions, making them valuable in drug design and development.
Hel 13-5 Trifluoroacetate typically appears as a white crystalline solid or powder. Key physical properties include:
Chemical properties include:
Hel 13-5 Trifluoroacetate has several applications in scientific research:
Hel 13-5 (H-Lys-Leu-Leu-K-Leu-Leu-Leu-K-Leu-Trp-Leu-K-Leu-Leu-K-Leu-Leu-Leu-OH) represents a paradigm of de novo engineered peptides designed to replicate the functional topology of pulmonary surfactant protein B (SP-B). Its primary structure (KLLKLLLKLWLKLLKLLL) is characterized by a precise alternating arrangement of cationic lysine (K) residues and hydrophobic leucine (L) residues, punctuated by a single tryptophan (W) at position 10. This 18-amino-acid sequence forms a stable amphiphilic α-helix when associated with lipid membranes, with hydrophilic lysines positioned to interact with aqueous phases and hydrophobic leucines embedded within lipid bilayers [3] [9]. The inclusion of tryptophan serves dual purposes: its indole ring enhances membrane anchoring via aromatic interactions with lipid headgroups, while its hydrogen-bonding capability stabilizes interfacial peptide-lipid interactions. Computational modeling confirms this design yields a helix with a hydrophobic moment (μH) optimized for surfactant film penetration and respreading, critical for reducing alveolar surface tension during respiration cycles [7].
Table 1: Primary Structural Features of Hel 13-5
Feature | Description |
---|---|
Amino Acid Sequence | H-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu-OH |
Abbreviated Sequence | KLLKLLLKLWLKLLKLLL |
Molecular Formula | C₁₁₃H₂₀₄N₂₄O₁₉ |
Molecular Weight | 2203.01 Da |
CAS Number | 177942-21-1 |
Key Residues | Lys (positions 1,4,8,12,16); Leu (13 residues); Trp (position 10) |
The biological efficacy of Hel 13-5 as a pulmonary surfactant mimic hinges critically on its residue distribution balance. Quantitative analysis reveals a composition of 72.2% hydrophobic residues (13 leucines) and 27.8% hydrophilic residues (5 lysines). This 2.6:1 ratio aligns closely with native SP-B's N-terminal domain, facilitating optimal lipid-peptide cooperativity in surfactant monolayers. Biophysical studies demonstrate that this ratio enables Hel 13-5 to:
The leucine-rich hydrophobic face penetrates lipid acyl chains, while lysine residues form electrostatic bridges with anionic phospholipids like phosphatidylglycerol (PG). This amphiphilicity is further fine-tuned by the central tryptophan, which localizes at the membrane interfacial region, enhancing structural integrity during compression-expansion cycles. Deviations from this ratio—such as increased hydrophilicity—compromise surfactant function by reducing lipid affinity and increasing film compressibility [3] [9].
Table 2: Residue Distribution and Functional Implications in Hel 13-5
Residue Type | Amino Acids | Count | Percentage | Functional Role |
---|---|---|---|---|
Hydrophobic | Leu | 13 | 72.2% | Membrane insertion, lipid acyl chain interaction, film stability |
Hydrophilic | Lys | 5 | 27.8% | Electrostatic lipid binding, aqueous phase interaction, structural solubility |
Aromatic Anchor | Trp | 1 | 5.6% | Interfacial anchoring, hydrogen bonding, membrane perturbation sensing |
Hel 13-5 synthesized via solid-phase peptide synthesis (SPPS) is inherently isolated as a trifluoroacetate (TFA) salt due to the use of TFA during resin cleavage and purification. The TFA⁻ counterion influences key physicochemical properties:
Counterion exchange methodologies (e.g., solid-phase extraction with HCl/acetic acid) yield hydrochloride or acetate salts with <0.1% TFA. Hydrochloride forms exhibit superior biocompatibility in pulmonary models, while TFA salts retain utility in organic-phase formulations with phospholipids due to enhanced solubility [6].
Table 3: Comparative Effects of Counterions on Hel 13-5 Properties
Property | TFA Salt | Acetate Salt | Hydrochloride Salt |
---|---|---|---|
Solubility in H₂O | >10 mM | 3-5 mM | 2-4 mM |
α-Helicity (CD) | 85-90% | 70-75% | 65-70% |
Residual Counterion | ≥0.36% (problematic) | <0.1% | <0.1% |
Membrane Perturbation | High (artifact risk) | Moderate | Low |
Preferred Use | Organic-phase formulation | In vitro assays | In vivo biocompatibility |
Hel 13-5 mirrors the N-terminal segment (residues 1-25) of human SP-B but incorporates strategic modifications to enhance stability and mimicry:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7